molecular formula C25H27N5 B2387559 2,5-Dimethyl-3-(4-methylphenyl)-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine CAS No. 890638-95-6

2,5-Dimethyl-3-(4-methylphenyl)-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2387559
CAS No.: 890638-95-6
M. Wt: 397.526
InChI Key: YUELYCKVVWGWAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrazolo[1,5-a]pyrimidine derivative characterized by a 2,5-dimethyl backbone, a 4-methylphenyl group at position 3, and a 4-phenylpiperazinyl substituent at position 5. Its molecular formula is C25H28N6, with an average mass of 412.541 g/mol and a monoisotopic mass of 412.237545 g/mol . The ChemSpider ID is 7035070, and its IUPAC name is 2,5-Dimethyl-3-(4-methylphenyl)-7-[4-(6-methyl-2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine.

Properties

IUPAC Name

2,5-dimethyl-3-(4-methylphenyl)-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5/c1-18-9-11-21(12-10-18)24-20(3)27-30-23(17-19(2)26-25(24)30)29-15-13-28(14-16-29)22-7-5-4-6-8-22/h4-12,17H,13-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUELYCKVVWGWAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2C)N4CCN(CC4)C5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,5-Dimethyl-3-(4-methylphenyl)-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a complex heterocyclic compound within the pyrazolo[1,5-a]pyrimidine family. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities, including anticancer and anti-inflammatory properties. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2,5-Dimethyl-3-(4-methylphenyl)-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine can be represented as follows:

C20H26N4\text{C}_{20}\text{H}_{26}\text{N}_{4}

This compound features a pyrazolo[1,5-a]pyrimidine core with distinct substitutions that contribute to its biological activity. The presence of the piperazine moiety is particularly relevant for its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cellular signaling pathways. Notably, it may inhibit certain kinases or receptors that play crucial roles in cancer cell proliferation and survival.

Enzymatic Inhibition

Research has indicated that derivatives of pyrazolo[1,5-a]pyrimidines can act as inhibitors of kinases such as Src and Abl. For instance, compounds structurally similar to 2,5-Dimethyl-3-(4-methylphenyl)-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine have shown significant inhibitory effects on these enzymes, leading to reduced cell viability and tumor growth in various cancer models .

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound and its analogs. For example:

  • Study on Tumor Models : In vivo studies demonstrated that related pyrazolo[3,4-d]pyrimidines significantly reduced tumor volumes in mice models inoculated with cancer cells .
  • Cell Viability Assays : Compounds were tested against various cancer cell lines, showing IC50 values ranging from 0.3 µM to 24 µM against different targets including EGFR and VGFR2 .

Anti-inflammatory Effects

In addition to anticancer properties, some studies suggest that this class of compounds may exhibit anti-inflammatory activities by modulating inflammatory pathways and inhibiting pro-inflammatory cytokines.

Structure-Activity Relationship (SAR)

The biological activity of 2,5-Dimethyl-3-(4-methylphenyl)-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine can be influenced by structural modifications. Research has identified key features that enhance potency against specific targets:

  • Substituent Variations : Modifications on the piperazine ring or the phenyl groups can significantly affect the binding affinity and selectivity towards target enzymes .

Data Summary Table

The following table summarizes key findings from various studies on the biological activity of pyrazolo[1,5-a]pyrimidine derivatives:

Compound NameTarget EnzymeIC50 (µM)Effect Observed
SI388Src0.3Tumor volume reduction
SI306Abl24Cell viability inhibition
2aEGFR/VGFR27.60Induced apoptosis in MCF-7 cells

Case Study 1: In Vivo Tumor Reduction

A study involving mice inoculated with cancer cells demonstrated that treatment with a related pyrazolo compound led to a significant reduction in tumor size compared to control groups. This highlights the potential therapeutic application of such compounds in oncology.

Case Study 2: Enzymatic Assays

In vitro enzymatic assays revealed that modifications on the pyrazolo[1,5-a]pyrimidine scaffold could enhance inhibitory activity against targeted kinases. These findings provide insights into optimizing drug design for improved efficacy.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. In particular, compounds like 2,5-Dimethyl-3-(4-methylphenyl)-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine have shown efficacy against various cancer cell lines by inhibiting key enzymes involved in cell proliferation and survival pathways.

Case Study: RUVBL1/2 ATPase Inhibition
Research has demonstrated that this compound can inhibit the RUVBL1/2 ATPase complex, which is implicated in cancer cell proliferation. Docking studies suggest strong binding affinity to the ATPase site, indicating its potential as a lead compound in anticancer drug discovery .

Antimicrobial Properties

Pyrazolo[1,5-a]pyrimidines have also been evaluated for their antimicrobial activities. The synthesis of new derivatives has led to compounds that display promising antibacterial and antifungal properties. For instance, modifications to the piperazine moiety have enhanced the antimicrobial spectrum of these compounds .

Neurological Applications

The piperazine substituent in the structure of 2,5-Dimethyl-3-(4-methylphenyl)-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine suggests potential neuroactive properties. Compounds within this class have been investigated for their effects on neurotransmitter systems and their ability to modulate neuroinflammation .

Synthetic Approaches

The synthesis of 2,5-Dimethyl-3-(4-methylphenyl)-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine typically involves multi-step procedures that include:

  • Formation of the Pyrazolo Core : Utilizing hydrazine derivatives and carbonitriles as precursors.
  • Substitution Reactions : Introducing the piperazine and phenyl groups through nucleophilic substitution reactions.
  • Optimization : Continuous flow chemistry techniques may be employed to enhance yield and purity during synthesis.

Comparative Analysis with Related Compounds

The following table summarizes some structural analogs and their associated biological activities:

Compound NameStructural FeaturesBiological Activity
6-Benzyl-2,5-dimethylpyrazolo[1,5-a]pyrimidineLacks piperazine; simpler structureModerate anti-cancer activity
7-(4-methylphenyl)piperazinopyrazolo[1,5-a]pyrimidineDifferent substituent on piperazineEnhanced neuroactive properties
Pyrazolo[3,4-d]pyrimidine derivativesDifferent core structureTargeted CDK2 inhibition with high potency

Comparison with Similar Compounds

Comparison with Similar Pyrazolo[1,5-a]pyrimidine Derivatives

The following table and analysis highlight structural, synthetic, and functional differences between the target compound and its analogs:

Compound Key Substituents Molecular Weight Biological Activity References
Target Compound 3-(4-Methylphenyl), 7-(4-phenylpiperazin-1-yl) 412.54 g/mol Potential CRF1 receptor antagonism (inferred from structural analogs)
3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-(4-pyridin-2-ylpiperazin-1-yl) 3-(3,4-Dimethoxyphenyl), 7-(4-pyridinylpiperazinyl) 438.50 g/mol Improved solubility due to polar methoxy groups; possible CNS targeting
R121919 (NBI 30775) 3-(6-Dimethyl-4-methylpyridin-3-yl), 7-dipropylamino 417.56 g/mol CRF1 receptor antagonist (IC50 = 3 nM); used in stress-related disorder studies
ERX (2-(4-Methylphenyl)-7-(3,4,5-trimethoxyphenyl)) 7-(3,4,5-Trimethoxyphenyl), 2-(4-methylphenyl) 375.43 g/mol Enhanced lipophilicity; potential antitumor activity (via kinase inhibition)
5-(4-Fluorophenyl)-2-methyl-7-(trifluoromethyl) 5-(4-Fluorophenyl), 7-(trifluoromethyl) 295.23 g/mol Improved metabolic stability; antimicrobial/antiviral applications

Structural and Functional Insights

Substituent Effects on Bioactivity The 4-phenylpiperazinyl group in the target compound is a hallmark of CRF1 receptor antagonists, as seen in R121917. However, replacing the 4-phenylpiperazine with a 4-pyridinylpiperazine (as in ) introduces hydrogen-bonding capability, which may enhance solubility and receptor binding specificity.

Pharmacokinetic Considerations R121919 incorporates a dipropylamino group at position 7, which contributes to its high CRF1 affinity (IC50 = 3 nM) and oral bioavailability . In contrast, the target compound’s 4-phenylpiperazinyl group may confer similar receptor interactions but with unconfirmed potency. The trifluoromethyl group in enhances metabolic stability and lipophilicity, a strategy absent in the target compound but valuable for CNS drug design.

Synthetic Methodologies

  • The target compound’s synthesis likely parallels methods for R121919 , which uses palladium-catalyzed cross-coupling and microwave-assisted amination .
  • Derivatives like ERX () employ multicomponent reactions with aromatic aldehydes, emphasizing regioselectivity and functional diversity .

Key Research Findings

  • Antimicrobial Activity : Fluorinated analogs (e.g., ) demonstrate broad-spectrum activity, suggesting the target compound could be modified for similar applications.
  • Tumor Imaging: 18F-labeled derivatives (e.g., ) highlight the scaffold’s adaptability for diagnostic purposes, though the target compound lacks radiolabeling data.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.